1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea
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Overview
Description
1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features two aromatic rings, one substituted with an ethyl group and the other with a methoxy and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea typically involves the reaction of 3-ethylphenyl isothiocyanate with 2-methoxy-5-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The purification steps would also be scaled up, possibly involving automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-methoxyphenyl)thiourea
- 1-(3-Methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea
- 1-(3-Ethylphenyl)-3-phenylthiourea
Uniqueness
1-(3-Ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings. The presence of both an ethyl group and a methoxy group can influence its chemical reactivity and biological activity, making it distinct from other thioureas.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-4-13-6-5-7-14(11-13)18-17(21)19-15-10-12(2)8-9-16(15)20-3/h5-11H,4H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEQVASSSGXGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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